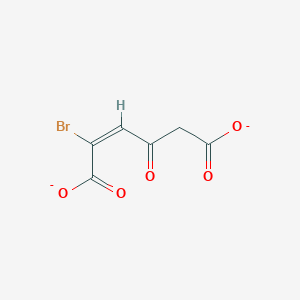

2-Bromomaleylacetate

Description

2-Bromomaleylacetate (2-BMA) is a halogenated derivative of maleylacetate, characterized by a bromine atom substituting a hydrogen at the C2 position of the maleylacetate backbone. It is a critical intermediate in microbial degradation pathways, notably identified in the biodegradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus strain CNP-8 . The enzyme HnpC, a 1,2-dioxygenase, catalyzes the ring cleavage of 6-bromohydroxyquinol (6-BHQ) to produce 2-BMA, which is further metabolized in downstream pathways . Its spectral signature (λmax = 243 nm) aligns with maleylacetate derivatives, reflecting its conjugated dienone structure .

Properties

Molecular Formula |

C6H3BrO5-2 |

|---|---|

Molecular Weight |

234.99 g/mol |

IUPAC Name |

(E)-2-bromo-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H5BrO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+ |

InChI Key |

BUEHDPHFFMWTBP-DAFODLJHSA-L |

Isomeric SMILES |

C(C(=O)/C=C(\C(=O)[O-])/Br)C(=O)[O-] |

Canonical SMILES |

C(C(=O)C=C(C(=O)[O-])Br)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- 2-Chloromaleylacetate (2-CMA): Produced via enzymatic cleavage of 6-chlorohydroxyquinol (6-CHQ) by TcpC, a 1,2-dioxygenase homologous to HnpC .

- Maleylacetate (MA): The non-halogenated parent compound, a common metabolite in aromatic compound degradation.

Comparative Analysis:

| Property | 2-Bromomaleylacetate (2-BMA) | 2-Chloromaleylacetate (2-CMA) |

|---|---|---|

| Molecular Formula | C4H3BrO5 | C4H3ClO5 |

| Molecular Weight (g/mol) | 211.97 | 166.52 |

| Halogen | Bromine (Br) | Chlorine (Cl) |

| Enzyme Specificity | HnpC (from Cupriavidus CNP-8) | TcpC (from Cupriavidus spp.) |

| Degradation Substrate | 6-Bromohydroxyquinol (6-BHQ) | 6-Chlorohydroxyquinol (6-CHQ) |

| Spectral λmax | 243 nm | Not reported in evidence |

Key Findings :

- Halogen Impact: Bromine’s larger atomic radius (1.85 Å vs.

- Biodegradation Context: Both 2-BMA and 2-CMA are intermediates in the degradation of brominated and chlorinated phenols, respectively, highlighting the role of halogen-specific enzymes in environmental remediation .

Functional Analogues: Brominated Esters and Derivatives

While structurally distinct from maleylacetates, brominated esters share functional groups that influence reactivity and applications.

Notable Compounds:

- Methyl 2-Bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8): A brominated aromatic ester used in synthetic chemistry, differing from 2-BMA in its aromatic backbone and ester linkage .

- Ethyl 3-Bromo-2-(bromomethyl)propionate: A non-aromatic brominated ester with applications in organic synthesis, emphasizing the versatility of bromine in modifying ester reactivity .

Comparative Properties:

| Compound | Structure | Key Applications |

|---|---|---|

| This compound | Aliphatic, dienone, carboxylate | Biodegradation intermediate |

| Methyl 2-Bromo-2-(4-bromophenyl)acetate | Aromatic, ester | Synthetic chemistry precursor |

| Ethyl 3-Bromo-2-(bromomethyl)propionate | Aliphatic, ester | Cross-linking agent in polymer synthesis |

Insights :

- Reactivity : Brominated esters like methyl 2-bromo-2-(4-bromophenyl)acetate exhibit higher electrophilicity due to aromatic electron-withdrawing groups, whereas 2-BMA’s carboxylate groups favor nucleophilic reactions .

- Environmental Fate : Unlike 2-BMA, which is rapidly metabolized in microbial pathways, brominated aromatic esters may persist in environments due to steric protection from aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.